IP6K-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

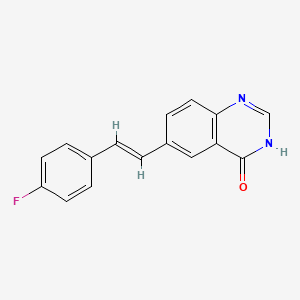

Molecular Formula |

C16H11FN2O |

|---|---|

Molecular Weight |

266.27 g/mol |

IUPAC Name |

6-[(E)-2-(4-fluorophenyl)ethenyl]-3H-quinazolin-4-one |

InChI |

InChI=1S/C16H11FN2O/c17-13-6-3-11(4-7-13)1-2-12-5-8-15-14(9-12)16(20)19-10-18-15/h1-10H,(H,18,19,20)/b2-1+ |

InChI Key |

QPPQPUFOJKYDOE-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC3=C(C=C2)N=CNC3=O)F |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC3=C(C=C2)N=CNC3=O)F |

Origin of Product |

United States |

Foundational & Exploratory

The Role of IP6K-IN-1 in Modulating Inositol Phosphate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective Inositol Hexakisphosphate Kinase 1 (IP6K1) inhibitor, IP6K-IN-1, and its effects on inositol phosphate metabolism. This document details the mechanism of action of IP6K1, the quantitative impact of its inhibition by this compound, comprehensive experimental protocols for studying IP6K1 activity, and visualizations of the key signaling pathways involved.

Introduction to Inositol Phosphate Metabolism and IP6K1

Inositol phosphates are a class of signaling molecules crucial for a multitude of cellular processes, including signal transduction, cell growth, apoptosis, and energy metabolism.[1][2] The phosphorylation state of the inositol ring is tightly regulated by a series of kinases and phosphatases. A key enzyme in this pathway is Inositol Hexakisphosphate Kinase 1 (IP6K1), which catalyzes the conversion of inositol hexakisphosphate (IP6) to 5-diphosphoinositol pentakisphosphate (5-IP7), a high-energy inositol pyrophosphate.[1][2]

IP6K1 has emerged as a significant regulator in various physiological and pathophysiological states. It is implicated in metabolic diseases such as obesity and type 2 diabetes, cancer progression, and neurological disorders.[1][2] The product of IP6K1, 5-IP7, can modulate protein function through direct binding or by pyrophosphorylating protein serine residues.[3] Given its central role, the pharmacological inhibition of IP6K1 presents a promising therapeutic strategy. This compound is a potent and selective inhibitor of IP6K1, making it a valuable tool for elucidating the biological functions of this enzyme and for potential therapeutic development.[4]

This compound: A Selective Inhibitor of IP6K1

This compound is a purine-based, isoform-selective inhibitor of IP6K1.[4] It offers improved potency and solubility over the pan-IP6K inhibitor TNP.[4] The development of isoform-selective inhibitors like this compound is crucial for dissecting the specific roles of the different IP6K isoforms (IP6K1, IP6K2, and IP6K3).[4][5]

Mechanism of Action

This compound functions by binding to the active site of the IP6K1 enzyme, thereby blocking its catalytic activity.[2] This inhibition prevents the conversion of IP6 to 5-IP7, leading to a decrease in the cellular levels of this important signaling molecule.[2] By reducing 5-IP7 levels, this compound can influence a variety of downstream signaling pathways that are dependent on this inositol pyrophosphate.[2]

Quantitative Data on this compound Inhibition

The following table summarizes the inhibitory activity of this compound and its analogs against IP6K isoforms. The data is extracted from "Synthesis and Characterization of Novel Isoform-Selective IP6K1 Inhibitors".[4]

| Compound | IP6K1 IC50 (μM) | IP6K2 IC50 (μM) | IP6K3 IC50 (μM) |

| This compound | 0.896 | >10 | >10 |

| TNP (Compound 1) | 1.2 | 1.5 | 2.1 |

| Compound 10 | 0.95 | 5.2 | 8.9 |

| Compound 17 | 0.78 | 4.8 | 7.5 |

| Compound 24 | 0.896 | >10 | >10 |

| Data represented as the mean ± SEM.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize IP6K1 activity and the effects of its inhibitors.

In Vitro IP6K1 Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from high-throughput screening methods for IP6K inhibitors.[2][6]

Objective: To measure the enzymatic activity of IP6K1 and determine the potency of inhibitors like this compound.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Recombinant human IP6K1

-

This compound or other test compounds

-

Inositol hexakisphosphate (IP6)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2.5 mM DTT, 0.01% (v/v) Triton X-100

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute with Assay Buffer to the desired final concentrations.

-

Kinase Reaction: a. To each well of a 384-well plate, add 1 µL of the diluted compound. b. Prepare a "kinase master mix" containing IP6K1, IP6, and ATP in Assay Buffer on ice. The final concentrations in a 5 µL reaction volume should be optimized, for example, 60 nM IP6K1, 100 µM IP6, and 1 mM ATP.[1] c. Add 4 µL of the kinase master mix to each well to initiate the reaction. d. Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes in the dark.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Inositol Phosphate Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and analysis of inositol phosphates from cultured cells treated with an IP6K inhibitor.[7]

Objective: To quantify the levels of IP6 and IP7 in cells to assess the in-cell efficacy of this compound.

Materials:

-

Cultured cells (e.g., HCT116)

-

This compound

-

Perchloric acid (PCA)

-

Potassium hydroxide (KOH)

-

[³H]inositol for radiolabeling (optional)

-

HPLC system with a strong anion exchange (SAX) column

-

Ammonium phosphate elution buffers

Procedure:

-

Cell Culture and Treatment: a. Culture cells to near confluency. For radiolabeling, incubate cells with [³H]inositol for 48-72 hours. b. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).

-

Inositol Phosphate Extraction: a. Aspirate the culture medium and wash the cells with ice-cold PBS. b. Add ice-cold 0.5 M perchloric acid to the cells and incubate on ice for 20 minutes. c. Scrape the cells and collect the acid extract. d. Neutralize the extract with 2 M KOH. e. Centrifuge to pellet the potassium perchlorate precipitate.

-

HPLC Analysis: a. Inject the supernatant onto a SAX-HPLC column. b. Elute the inositol phosphates using a gradient of ammonium phosphate buffer. c. If radiolabeled, collect fractions and determine the radioactivity by liquid scintillation counting. If unlabeled, detection can be achieved by post-column derivatization or mass spectrometry.

-

Data Analysis: Identify the peaks corresponding to IP6 and IP7 based on the retention times of known standards. Quantify the peak areas to determine the relative or absolute amounts of each inositol phosphate.

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to IP6K1 and its inhibition.

Inositol Phosphate Metabolism Pathway

Caption: The core pathway of inositol pyrophosphate synthesis and its inhibition by this compound.

IP6K1 in Insulin Signaling

Caption: IP6K1 negatively regulates the insulin signaling pathway by producing 5-IP7, which inhibits Akt activation.

Workflow for IP6K Inhibitor Screening

Caption: A typical workflow for the discovery and validation of novel IP6K1 inhibitors.

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted roles of IP6K1 in cellular physiology and disease. Its selectivity and potency allow for the precise modulation of inositol pyrophosphate signaling. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting IP6K1. As research in this field progresses, selective inhibitors like this compound will be instrumental in translating our understanding of inositol phosphate metabolism into novel therapeutic interventions.

References

- 1. Identification of Small-Molecule Inhibitors of Human Inositol Hexakisphosphate Kinases by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inositol hexakisphosphate kinase 1 (IP6K1) activity is required for cytoplasmic dynein-driven transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Novel Isoform-Selective IP6K1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of novel isoform-selective IP6K1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An unconventional gatekeeper mutation sensitizes inositol hexakisphosphate kinases to an allosteric inhibitor [elifesciences.org]

- 7. Characterization of a Selective Inhibitor of Inositol Hexakisphosphate Kinases: USE IN DEFINING BIOLOGICAL ROLES AND METABOLIC RELATIONSHIPS OF INOSITOL PYROPHOSPHATES - PMC [pmc.ncbi.nlm.nih.gov]

understanding the function of IP6K1 in cancer cell proliferation

An In-depth Technical Guide on the Function of Inositol Hexakisphosphate Kinase 1 (IP6K1) in Cancer Cell Proliferation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Inositol Hexakisphosphate Kinase 1 (IP6K1) is a pivotal enzyme in cellular signaling, primarily responsible for the synthesis of the high-energy signaling molecule 5-diphosphoinositol pentakisphosphate (IP7) from inositol hexakisphosphate (IP6).[1] Emerging evidence has strongly implicated IP6K1 in the pathology of cancer, particularly in promoting cell proliferation, migration, and invasion. Its multifaceted roles in regulating cytoskeleton dynamics, key signaling pathways such as FAK and Akt, and its potential influence on angiogenesis make it a compelling target for novel anticancer therapies. This document provides a comprehensive overview of the function of IP6K1 in cancer biology, details key experimental methodologies used in its study, presents quantitative data from seminal research, and visualizes its complex signaling networks.

The Core Function of IP6K1: Synthesis of Inositol Pyrophosphates

IP6K1 belongs to a family of three mammalian inositol hexakisphosphate kinases (IP6K1, IP6K2, and IP6K3) that catalyze the ATP-dependent phosphorylation of IP6 to generate IP7.[2] IP7 is a unique signaling molecule characterized by an energetic pyrophosphate bond, which allows it to act as a phosphoryl donor in a process called protein pyrophosphorylation or to function as an allosteric regulator.[1] The enzymatic activity of IP6K1 is central to its biological functions, as catalytically inactive mutants often fail to rescue the phenotypes observed in IP6K1-deficient cells.[3]

Caption: Core enzymatic function of IP6K1 in converting IP6 to IP7.

IP6K1 in Cancer Progression: Proliferation, Migration, and Invasion

A substantial body of evidence demonstrates that IP6K1 is a key facilitator of cancer progression. Its role is particularly prominent in processes that are essential for metastasis.

-

Cell Migration and Invasion: Genomic deletion or shRNA-mediated knockdown of IP6K1 significantly reduces the migratory and invasive capabilities of various cancer cell lines, including HCT116 (colon) and HeLa (cervical).[2][3] This effect is directly linked to the kinase activity of IP6K1, as re-expression of a wild-type, but not a catalytically inactive, IP6K1 rescues the migration defects.[3] Mechanistically, IP6K1 is involved in adhesion-dependent signaling and the necessary cytoskeletal remodeling that underpins cell movement.[4] In vivo studies have confirmed these findings, showing that mice lacking IP6K1 exhibit reduced progression from epithelial dysplasia to invasive carcinoma when treated with an oral carcinogen.[3][5]

-

Anchorage-Independent Growth: A hallmark of tumorigenicity is the ability of cells to grow without being attached to a solid substrate. Depletion of IP6K1 in HCT116 and HeLa cells leads to a marked decrease in the number of colonies formed in soft-agar growth assays, indicating a role for IP6K1 in promoting anchorage-independent growth.[3]

Signaling Pathways Regulated by IP6K1 in Cancer

IP6K1 exerts its pro-tumorigenic effects by modulating several critical signaling pathways.

IP6K1 is a critical upstream regulator of focal adhesion kinase (FAK), a non-receptor tyrosine kinase that is essential for cell adhesion and migration.[4]

-

Localization and Interaction: IP6K1 localizes to focal adhesions by binding to the cytoskeletal protein α-actinin.[4][6]

-

FAK Activation: This localization allows IP6K1 to generate a local, enriched pool of its product, IP7. IP7 can then bind to and activate FAK, promoting its dimerization and autophosphorylation.[6]

-

Downstream Signaling: Activated FAK phosphorylates numerous downstream targets, including paxillin, a key scaffold protein.[3] Phosphorylated paxillin recruits other proteins required for the dynamic reorganization of the actin cytoskeleton during cell migration and spreading.[4]

-

Phenotypic Outcome: Consequently, cells lacking IP6K1 display defects in adhesion-dependent signaling, characterized by reduced FAK and paxillin activation, leading to impaired cell spreading and migration.[3][5]

Caption: IP6K1-mediated activation of the FAK/Paxillin signaling axis.

IP6K1 and its product IP7 also intersect with key metabolic signaling pathways that are frequently dysregulated in cancer.

-

Akt Pathway: The PI3K/Akt pathway is a central node for cell survival and proliferation. IP7 has been shown to reduce the insulin-dependent activation of Akt.[7] This suggests a complex regulatory role where IP6K1 activity might modulate cellular responses to growth factors.

-

AMPK Pathway: AMP-activated protein kinase (AMPK) is a critical energy sensor that, when activated, typically halts cell proliferation. IP6K1 suppression can lead to increased energy expenditure through the stimulation of AMPK.[4][8] High levels of IP7 can inhibit IP6-stimulated AMPK activation.[4]

IP6K1 and the Tumor Microenvironment

Beyond its cell-autonomous roles, host IP6K1 (i.e., in the non-cancer cells of the tumor microenvironment) appears to act as a tumor suppressor. In a syngeneic mouse colon carcinoma model, tumor growth was significantly accelerated in IP6K1 knockout (KO) mice.[9][10] This enhanced growth was associated with a dysregulated tumor-immune microenvironment, including a remarkable abrogation of infiltrating antigen-presenting dendritic cells and CD8+ cytotoxic T lymphocytes in the tumors of IP6K1 KO mice.[9][10] These findings suggest that targeting IP6K1 could have complex, context-dependent effects, and that host IP6K1 is important for mounting an effective anti-tumor immune response.

IP6K1 as a Therapeutic Target

The critical role of IP6K1 in promoting cancer cell migration and invasion makes it an attractive target for therapeutic intervention.[1][2] The development of specific IP6K1 inhibitors is an active area of research.

-

TNP (N2-(m-trifluorobenzyl)N6-(p-nitrobenzyl)purine): This purine-based compound is a well-characterized inhibitor of IP6Ks.[7][11] It acts by competing with ATP for its binding site on the enzyme.[7] Preclinical studies have shown that TNP can effectively reduce cellular IP7 levels and ameliorate diet-induced obesity and insulin resistance in mice, highlighting its potential to modulate IP6K1-dependent pathways in vivo.[7][8]

Caption: Mechanism of action for IP6K1 inhibition by TNP.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on IP6K1 and related inositol phosphates.

| Table 1: Effect of IP6K1 Inhibition/Depletion | |

| Parameter | Observation |

| IP7 Level Reduction by TNP | 60-90% decrease in various cell types treated with 10–30 μM TNP for 2 hours.[7] |

| shRNA Knockdown Efficiency | >30% knockdown of IP6K1 expression achieved in HeLa and HCT116 cells.[3] |

| Anchorage-Independent Growth | Depletion of IP6K1 led to a significant decrease in colony number in HCT116 and HeLa cells.[3] |

| Table 2: Anti-Angiogenic Effects of IP6 | |

| Parameter | Observation |

| Endothelial Cell Growth (BAEC) | IC50 = 0.74 mM.[12] |

| VEGF Protein Levels (HepG2 cells) | Significant, concentration-dependent reduction after 24 hours of treatment.[12] |

| VEGF Inhibition (Bladder Cancer) | Significant reduction in T24 and TCCSUP cell lines with 0.3-0.9 mM IP6.[13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of IP6K1 function. Below are protocols for key experiments cited in the literature.

shRNA-Mediated Knockdown of IP6K1

This protocol is used to stably reduce the expression of IP6K1 in cancer cell lines to study the functional consequences.

-

Vector Preparation: Obtain or construct shRNA sequences targeting human IP6K1, cloned into a suitable expression vector (e.g., pLKO.1) that includes a selectable marker like puromycin resistance.

-

Cell Transfection/Transduction: Transfect cancer cells (e.g., HCT116, HeLa) with the shRNA constructs using a lipid-based transfection reagent or lentiviral transduction for higher efficiency.[3] A non-targeting (NT) shRNA is used as a control.

-

Selection: 48 hours post-transfection, apply selection pressure by adding the appropriate antibiotic (e.g., puromycin) to the culture medium to eliminate non-transfected cells.

-

Verification: Expand the resistant cell pools. Verify the knockdown efficiency by quantifying IP6K1 mRNA levels (RT-qPCR) and protein levels (Western Blot). A knockdown of >30% is typically considered effective for functional assays.[3]

Caption: Experimental workflow for studying IP6K1 function using shRNA.

Matrigel Invasion Assay

This assay quantifies the invasive potential of cancer cells through a basement membrane matrix.

-

Chamber Preparation: Use permeable transwell inserts (e.g., 8 µm pore size) and coat the top side of the membrane with a layer of Matrigel, a reconstituted basement membrane matrix. Allow it to polymerize.

-

Cell Seeding: Harvest IP6K1-depleted and control cells, resuspend them in serum-free medium, and seed them into the upper chamber of the inserts.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the chambers for a period that allows for invasion (e.g., 24-48 hours).

-

Analysis: Remove non-invading cells from the top surface of the membrane with a cotton swab. Fix and stain the cells that have invaded through the Matrigel to the bottom surface of the membrane.

-

Quantification: Count the number of stained, invaded cells in several microscopic fields. A reduction in the number of invaded cells in the IP6K1-depleted group compared to the control indicates that IP6K1 is required for invasion.[3]

Soft-Agar Colony Formation Assay

This assay measures anchorage-independent growth, a key characteristic of transformed cells.

-

Base Layer: Prepare a base layer of agar (e.g., 0.6%) mixed with growth medium in a 6-well plate and allow it to solidify.

-

Cell Layer: Suspend a low number of cells (e.g., 5,000-10,000) in a top layer of lower-concentration agar (e.g., 0.3%) mixed with growth medium.

-

Plating: Carefully overlay the cell-containing agar layer onto the solidified base layer.

-

Incubation: Incubate the plates for 2-4 weeks, feeding the colonies by adding a small amount of fresh medium on top of the agar every few days.

-

Quantification: After the incubation period, stain the colonies with a dye (e.g., crystal violet) and count the number and measure the size of the colonies formed. A decrease in colony number indicates a reduced ability for anchorage-independent growth.[3]

In Vitro Kinase Assay (LC-MS Method)

This method provides a direct, quantitative measurement of IP6K1 enzymatic activity and the potency of inhibitors.

-

Reaction Setup: Prepare a "kinase master mix" containing the IP6K1 enzyme, its substrate IP6, and ATP in a reaction buffer.[14]

-

Inhibitor Addition: Add the test compound (e.g., TNP) or DMSO (vehicle control) to the reaction wells.

-

Initiate Reaction: Add the kinase master mix to the wells to start the reaction. Final concentrations might be 60 nM IP6K1, 100 µM IP6, and 1 mM ATP.[14]

-

Incubation: Incubate the reaction at 37°C for a set time (e.g., 30 minutes).[14]

-

Quenching and Extraction: Stop the reaction and extract the inositol phosphates using a suitable solvent mix (e.g., acetonitrile with 0.1% formic acid).[14]

-

LC-MS Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the amount of IP7 product formed.[14] The percentage of inhibition is calculated by comparing the amount of IP7 in compound-treated samples to the DMSO control.

References

- 1. What are IP6K1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The Key Role of IP6K: A Novel Target for Anticancer Treatments? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deletion of inositol hexakisphosphate kinase 1 (IP6K1) reduces cell migration and invasion, conferring protection from aerodigestive tract carcinoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Deletion of inositol hexakisphosphate kinase 1 (IP6K1) reduces cell migration and invasion, conferring protection from aerodigestive tract carcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into the roles of inositol hexakisphosphate kinase 1 (IP6K1) in mammalian cellular processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Key Role of IP6K: A Novel Target for Anticancer Treatments? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Growing interest in IP6K1 | Drug Discovery News [drugdiscoverynews.com]

- 9. Deletion of IP6K1 in mice accelerates tumor growth by dysregulating the tumor-immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Characterization of a Selective Inhibitor of Inositol Hexakisphosphate Kinases: USE IN DEFINING BIOLOGICAL ROLES AND METABOLIC RELATIONSHIPS OF INOSITOL PYROPHOSPHATES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-angiogenic activity of inositol hexaphosphate (IP6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro regulation of cell growth and angiogenesis by inositol hexaphosphate in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Impact of IP6K Inhibitors on Cellular Energy Metabolism

Abstract

Inositol hexakisphosphate kinase 1 (IP6K1) is a pivotal enzyme in cellular signaling, responsible for the synthesis of the high-energy signaling molecule 5-diphosphoinositol pentakisphosphate (5-IP7) from inositol hexakisphosphate (IP6).[1][2] Emerging evidence has positioned IP6K1 as a critical regulator of systemic energy homeostasis. Pharmacological inhibition of IP6K1, exemplified by compounds such as N2-(m-Trifluorobenzyl), N6-(p-nitrobenzyl)purine (TNP) and the more recent LI-2242 , provides a powerful tool to modulate cellular metabolism.[3][4] This technical guide delineates the multifaceted impact of IP6K1 inhibition on cellular energy metabolism, focusing on the core signaling pathways, quantitative metabolic changes, and detailed experimental methodologies. Inhibition of IP6K1 protects against diet-induced obesity, insulin resistance, and hepatic steatosis by enhancing the activity of key metabolic regulators, protein kinase B (Akt) and AMP-activated protein kinase (AMPK), thereby improving glucose homeostasis and increasing energy expenditure.[1][3][5]

Mechanism of Action: Targeting the Inositol Pyrophosphate Pathway

The primary function of IP6K1 is to convert IP6 into 5-IP7, a molecule that acts as a metabolic signaling messenger.[1] IP6K inhibitors, often referred to generically as compounds like "IP6K-IN-1," function as ATP-competitive antagonists that bind to the active site of IP6K1, blocking its kinase activity.[6] This inhibition leads to a significant reduction in the cellular concentration of 5-IP7 and its downstream product, 1,5-IP8.[3] Concurrently, the level of the substrate, IP6, increases, altering the critical IP6/5-IP7 ratio that governs the activity of downstream metabolic sensors.[3]

Core Signaling Pathways Modulated by IP6K1 Inhibition

The metabolic benefits of IP6K1 inhibition are primarily mediated through the modulation of two master regulators of energy metabolism: Akt and AMPK.

Activation of the Akt Signaling Pathway

5-IP7 is a potent physiological inhibitor of Akt, a central node in the insulin signaling cascade.[7] By binding to the pleckstrin homology (PH) domain of Akt, 5-IP7 prevents its recruitment to the plasma membrane, thereby inhibiting its activating phosphorylation by PDK1.[7][8] Pharmacological inhibition of IP6K1 depletes cellular 5-IP7, relieving this suppression and leading to enhanced Akt activation (phosphorylation at T308 and S473).[7] This potentiation of Akt signaling is a key driver of the improved insulin sensitivity and glucose disposal observed in preclinical models.[3][7]

Activation of the AMPK Signaling Pathway

AMPK acts as a cellular energy sensor, activated during states of low energy (high AMP/ATP ratio) to promote catabolic processes. IP6K1 activity suppresses AMPK activation.[1][9] Studies suggest a dual-regulation model where IP6 stimulates the phosphorylation of AMPK by its upstream kinase LKB1, while 5-IP7, the product of IP6K1, inhibits this process.[9] By reducing 5-IP7 levels and increasing IP6, IP6K inhibitors shift the balance towards sustained AMPK activation.[9] This leads to enhanced energy expenditure, particularly through the browning of white adipose tissue and increased thermogenesis.[3][9]

Quantitative Data on Metabolic Impact

The metabolic reprogramming induced by IP6K1 inhibition has been quantified across cellular and in vivo models. The data consistently demonstrate improved bioenergetics and systemic metabolic health.

Table 1: Potency of Representative IP6K Inhibitors

| Compound | Target | IC₅₀ Value | Assay Condition | Reference |

| TNP | IP6K1 | ~1.0 µM | Enzyme-coupled assay | [10] |

| TNP | IP6K2 | 4.5 µM | ADP-Glo kinase assay | [6] |

| TNP | Cellular 5-IP7 | ~3.0 µM | HeLa cells, sorbitol-stressed | [11] |

| LI-2242 | IP6K1 | 0.031 µM | In vitro assay | [4] |

Table 2: Effects of IP6K Inhibition/Deletion on Cellular Bioenergetics

| Model System | Treatment/Modification | Parameter | Observation | Reference |

| 3T3-L1 Adipocytes | LI-2242 (3h) | Basal OCR | Increased | [4] |

| 3T3-L1 Adipocytes | LI-2242 (3h) | ATP-coupled OCR | Increased | [4] |

| 3T3-L1 Adipocytes | LI-2242 (3h) | Spare OCR | Increased | [4] |

| 3T3-L1 Adipocytes | LI-2242 (3h) | ECAR (Glycolysis) | Increased | [4] |

| HepG2 Hepatocytes | LI-2242 (3h) | Basal OCR | Increased | [4] |

| HepG2 Hepatocytes | LI-2242 (3h) | ATP-coupled OCR | Increased | [4] |

| Adipose Tissue Explants | IP6K1 Knockout | OCR | Increased | [12] |

| Beige Adipocytes | IP6K1 Knockout | OCR | Enhanced | [12] |

| Beige Adipocytes | IP6K1 Knockout | ECAR (Glycolysis) | No significant change | [12] |

| Hepatocytes | IP6K1 Knockout | Glycolysis Rate | Elevated | [5] |

| Hepatocytes | IP6K1 Knockout | Mitochondrial OCR | Increased | [5] |

OCR: Oxygen Consumption Rate; ECAR: Extracellular Acidification Rate.

Table 3: In Vivo Metabolic Effects in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment | Duration | Result vs. Vehicle | Reference |

| Body Weight Change | TNP | 2.5 weeks | Reduced weight gain | [3] |

| Fat Mass Change | TNP | 2.5 weeks | ~3g reduction (vs. ~1g in vehicle) | [3] |

| Glucose Tolerance (GTT) | TNP | 2.5 weeks | Improved glucose clearance | [3] |

| Insulin Tolerance (ITT) | TNP | 2.5 weeks | Improved insulin sensitivity | [3] |

| Body Weight | LI-2242 (20 mg/kg/day) | 5 weeks | Reduced | [4] |

| Fat Mass | LI-2242 (20 mg/kg/day) | 5 weeks | Reduced | [4] |

| Fasting Glucose | LI-2242 (20 mg/kg/day) | 5 weeks | Reduced | [4] |

| Serum Insulin | LI-2242 (20 mg/kg/day) | 5 weeks | Reduced (Hyperinsulinemia corrected) | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for key experiments.

Cellular Bioenergetics Analysis (Seahorse XF Assay)

This protocol measures the two major energy-producing pathways—mitochondrial respiration (OCR) and glycolysis (ECAR)—in real-time.

Protocol Steps:

-

Cell Plating: Seed 7,000 3T3-L1 preadipocytes or 10,000 HepG2 cells per well in a Seahorse XF96 cell culture plate and differentiate/culture as required.[4]

-

Cartridge Hydration: A day prior to the assay, hydrate the XF sensor cartridge overnight in a non-CO₂ incubator at 37°C using XF Calibrant.[13][14]

-

Inhibitor Treatment: On the day of the assay, replace the culture medium with XF assay medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).[4] Treat cells with the IP6K inhibitor or vehicle for the desired time (e.g., 3 hours).[4]

-

Mito Stress Test: Load the hydrated sensor cartridge with compounds for sequential injection. The standard order and concentrations are:[4]

-

Port A: Oligomycin (1 µM final), an ATP synthase inhibitor.

-

Port B: FCCP (1 µM final), a protonophore that uncouples respiration.

-

Port C: Rotenone (0.5 µM final) & Antimycin A (0.5 µM final), Complex I and III inhibitors, respectively.

-

-

Data Acquisition: Place the cell plate into the Seahorse XF Analyzer and run the pre-programmed Mito Stress Test protocol.

-

Analysis: Calculate key parameters from the resulting OCR profile: basal respiration, ATP-coupled respiration, maximal respiration, and spare respiratory capacity.[4] Analyze the ECAR profile to determine rates of glycolysis.

In Vivo Assessment of Glucose Homeostasis (GTT/ITT)

Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT) are fundamental assays to assess whole-body glucose metabolism and insulin sensitivity in mouse models.[15]

Protocol Steps (GTT):

-

Animal Model: Use diet-induced obese (DIO) mice (e.g., C57BL/6J on a high-fat diet for >10 weeks).[15]

-

Treatment: Administer the IP6K inhibitor (e.g., TNP) or vehicle control daily via intraperitoneal (i.p.) injection for the study duration.[3]

-

Fasting: Prior to the test, fast the mice for 6 hours with free access to water.[15][16]

-

Baseline Glucose: Weigh each mouse and measure the baseline (t=0) blood glucose from a small tail snip using a glucometer.[16]

-

Glucose Administration: Administer a 1 g/kg body weight dose of D-glucose via i.p. injection.[16]

-

Time-Course Measurement: Measure blood glucose at subsequent time points, typically 15, 30, 60, 90, and 120 minutes post-injection.[16]

-

Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC). A lower AUC indicates improved glucose tolerance.[17]

Protocol Steps (ITT):

-

The protocol is similar to the GTT, but after a 6-hour fast, mice are injected i.p. with human insulin (e.g., 0.75 U/kg body weight).[15] Blood glucose is measured at the same time intervals. A faster and more profound drop in blood glucose indicates greater insulin sensitivity.

Western Blot Analysis for Akt and AMPK Phosphorylation

-

Tissue/Cell Lysis: Homogenize adipose or liver tissue, or lyse cultured cells, in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 30 µg of protein per sample and separate by size on a 10% SDS-polyacrylamide gel.[18]

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., anti-p-Akt S473, anti-total Akt, anti-p-AMPK T172, anti-total AMPK).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Densitometry is used to quantify band intensity. The ratio of phosphorylated protein to total protein is calculated to determine activation status.[1]

Measurement of Inositol Pyrophosphates (HPLC)

Confirming the direct effect of an inhibitor on 5-IP7 levels is critical. This is typically achieved by radiolabeling cells and analyzing extracts via high-performance liquid chromatography (HPLC).

-

Radiolabeling: Label cells (e.g., HeLa) to equilibrium with [³H]myo-inositol.[11]

-

Treatment: Treat cells with the IP6K inhibitor at various concentrations.

-

Extraction: Extract soluble inositol phosphates using perchloric acid, followed by neutralization.[2][19]

-

SAX-HPLC: Separate the inositol phosphates on a strong anion-exchange (SAX) HPLC column using a phosphate buffer gradient (e.g., 1 mM EDTA to 1.3 M (NH₄)₂HPO₄, pH 3.8).[2]

-

Detection: Use an in-line scintillation counter to detect the eluted radiolabeled compounds.

-

Analysis: Identify and quantify the peaks corresponding to IP6, 5-IP7, and IP8 based on the retention times of known standards. Calculate the percentage reduction in 5-IP7 levels.[11]

Conclusion and Future Directions

Pharmacological inhibition of IP6K1 presents a compelling strategy for combating metabolic diseases. By reducing cellular levels of the signaling molecule 5-IP7, IP6K inhibitors effectively reprogram cellular energy metabolism. They achieve this by activating the two principal metabolic regulatory hubs, Akt and AMPK, leading to enhanced insulin sensitivity, increased glucose uptake, and greater whole-body energy expenditure. The quantitative data from both cellular and in vivo models robustly support the therapeutic potential of this pathway. The detailed protocols provided herein offer a framework for researchers to further investigate the nuanced roles of IP6K1 in health and disease, and to advance the development of next-generation inhibitors for clinical use.

References

- 1. Whole Body Ip6k1 Deletion Protects Mice from Age-Induced Weight Gain, Insulin Resistance and Metabolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TNP [N2-(m-Trifluorobenzyl), N6-(p-nitrobenzyl)purine] ameliorates diet induced obesity and insulin resistance via inhibition of the IP6K1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The IP6K Inhibitor LI-2242 Ameliorates Diet-Induced Obesity, Hyperglycemia, and Hepatic Steatosis in Mice by Improving Cell Metabolism and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the roles of inositol hexakisphosphate kinase 1 (IP6K1) in mammalian cellular processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TNP and its analogs: Modulation of IP6K and CYP3A4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inositol pyrophosphates inhibit Akt signaling, regulate insulin sensitivity and weight gain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adipocyte-specific deletion of Ip6k1 reduces diet-induced obesity by enhancing AMPK-mediated thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of a Selective Inhibitor of Inositol Hexakisphosphate Kinases: USE IN DEFINING BIOLOGICAL ROLES AND METABOLIC RELATIONSHIPS OF INOSITOL PYROPHOSPHATES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Global IP6K1 deletion enhances temperature modulated energy expenditure which reduces carbohydrate and fat induced weight gain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inositol Hexakisphosphate Kinase 1 (IP6K1) Regulates Inositol Synthesis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phosphorus-specific, liquid chromatography inductively coupled plasma mass-spectrometry for analysis of inositol phosphate and inositol pyrophosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of IP6K-IN-1: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes that catalyze the synthesis of inositol pyrophosphates, specifically the conversion of inositol hexakisphosphate (IP6) to 5-diphosphoinositol pentakisphosphate (5-IP7).[1][2] These pyrophosphates are crucial signaling molecules involved in a myriad of cellular processes, including insulin signaling, cell migration, apoptosis, and DNA damage repair.[1][3][4] The three isoforms of IP6K—IP6K1, IP6K2, and IP6K3—exhibit distinct tissue distribution and non-overlapping physiological roles, making them attractive therapeutic targets for a range of diseases, including metabolic disorders, cancer, and neurological conditions.[4][5]

The development of small molecule inhibitors of IP6Ks has been instrumental in dissecting the complex biology of inositol pyrophosphate signaling. Early efforts led to the discovery of pan-IP6K inhibitors like TNP (N2-(m-trifluorobenzyl)-N6-(p-nitrobenzyl)purine), which, despite its utility, suffered from modest potency and poor solubility.[5] This spurred the search for more potent and isoform-selective inhibitors to enable a more precise interrogation of the function of individual IP6K isoforms. This whitepaper provides an in-depth technical guide to the discovery and development of IP6K-IN-1 (also known as compound 24), a potent and selective inhibitor of IP6K1.

This compound: Discovery and Characterization

This compound is a purine-based, isoform-selective inhibitor of IP6K1.[5][6] Its development was part of a structure-activity relationship (SAR) study aimed at improving upon the limitations of earlier pan-IP6K inhibitors.[5]

Quantitative Data Summary

The inhibitory activity and selectivity of this compound and the comparator pan-inhibitor TNP are summarized in the tables below.

| Compound | Target | IC50 (μM) | Ki (μM) | Selectivity (fold) vs IP6K2 | Selectivity (fold) vs IP6K3 | Reference |

| This compound (Compound 24) | IP6K1 | 0.896 | 0.23 | ~25 | ~50 | [5][6] |

| IP6K2 | - | 5.7 | - | - | [5] | |

| IP6K3 | - | 11.4 | - | - | [5] | |

| TNP | IP6K1 | 12 | - | Pan-inhibitor | Pan-inhibitor | [5] |

IC50 and Ki values were determined using the ADP-Glo Max assay. Ki values were calculated from IC50 values using the Cheng-Prusoff equation.[5]

Key Signaling Pathways Modulated by IP6K1

IP6K1 and its product, 5-IP7, are integral components of several critical signaling pathways. Inhibition of IP6K1 by this compound can therefore have significant downstream effects.

Caption: IP6K1 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The characterization of this compound involved several key experimental techniques. Detailed methodologies are provided below.

ADP-Glo™ Kinase Assay for IC50 Determination

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Methodology:

-

Reaction Setup: In a 384-well plate, co-incubate recombinant human IP6K1 (e.g., 15 nM) with varying concentrations of this compound in an assay buffer (20 mM HEPES pH 7.4, 6 mM MgCl2, 1 mM DTT, 0.01% Tween 20).[7]

-

Initiation of Reaction: Add ATP and IP6 to final concentrations of 15 µM and 50 µM, respectively, to initiate the kinase reaction.[7]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature (22-26 °C).[7]

-

Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

-

Signal Generation: Add Kinase Detection Reagent, which converts the ADP produced to ATP and generates a luminescent signal via a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[8]

-

Data Acquisition: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus reflects IP6K1 activity.

-

Data Analysis: Analyze the raw data using a four-parameter logistic fit equation to determine the IC50 values.[7]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a compound binds to its intended target protein within a cellular context by measuring changes in the protein's thermal stability.[9]

Methodology:

-

Cell Treatment: Treat intact cells with either vehicle or this compound for a specified duration (e.g., 1-3 hours).[10]

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[10][11]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[12]

-

Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble IP6K1 at each temperature using Western blotting.

-

Data Analysis: Quantify the band intensities and plot them against temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.[11]

LC-MS for Quantification of Inositol Pyrophosphates

Liquid chromatography-mass spectrometry (LC-MS) is a sensitive method for the direct quantification of inositol phosphates and pyrophosphates from biological samples.[13][14]

Methodology:

-

Sample Preparation: Extract inositol phosphates from cell or tissue samples.

-

Chromatographic Separation: Separate the different inositol phosphate and pyrophosphate isomers using hydrophilic interaction liquid chromatography (HILIC) on a polymer-based amino column. A mobile phase such as ammonium carbonate can be used to achieve good peak resolution.[14]

-

Mass Spectrometry Detection: Detect and quantify the eluting compounds using tandem mass spectrometry (MS/MS).[14]

-

Data Analysis: Determine the concentrations of IP6 and 5-IP7 by comparing the peak areas to those of known standards.

Conclusion

This compound (compound 24) represents a significant advancement in the development of tools to study inositol pyrophosphate signaling. As a potent and selective inhibitor of IP6K1, it allows for the precise dissection of this isoform's role in various physiological and pathological processes. The experimental protocols detailed in this whitepaper provide a framework for the continued investigation and characterization of IP6K inhibitors. The further development of isoform-selective inhibitors like this compound holds great promise for elucidating the complex biology of IP6Ks and for the potential development of novel therapeutics.

References

- 1. Insights into the roles of inositol hexakisphosphate kinase 1 (IP6K1) in mammalian cellular processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the roles of inositol hexakisphosphate kinase 1 (IP6K1) in mammalian cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Whole Body Ip6k1 Deletion Protects Mice from Age-Induced Weight Gain, Insulin Resistance and Metabolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Novel Isoform-Selective IP6K1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ADP-Glo kinase assay for IP6K activity [bio-protocol.org]

- 8. ulab360.com [ulab360.com]

- 9. news-medical.net [news-medical.net]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

structural basis for IP6K-IN-1 selectivity for IP6K1

An In-depth Technical Guide on the Structural Basis for IP6K-IN-1 Selectivity for IP6K1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural and molecular underpinnings of the selectivity of the inhibitor this compound for the enzyme Inositol Hexakisphosphate Kinase 1 (IP6K1). This compound, also referred to as compound 24 in key literature, represents a significant advancement in the development of isoform-specific inhibitors for the IP6K family. Understanding the basis of this selectivity is crucial for the further development of targeted therapeutics for diseases where IP6K1 activity is implicated, such as certain cancers and metabolic disorders.[1]

The IP6K Signaling Pathway

Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes that catalyze the phosphorylation of inositol hexakisphosphate (IP6) to produce inositol pyrophosphates, primarily 5-diphosphoinositol pentakisphosphate (5-IP7).[1][2][3] These inositol pyrophosphates are crucial signaling molecules involved in a wide array of cellular processes, including cell signaling, vesicular trafficking, apoptosis, and metabolism.[1][3] Mammals have three isoforms of IP6K: IP6K1, IP6K2, and IP6K3.[1][3] While they all catalyze the same primary reaction, genetic knockout studies have revealed that each isoform has unique physiological roles.[1][3] IP6K1, for instance, has been specifically implicated in processes like insulin secretion and cell migration.[4][5]

Caption: The IP6K signaling pathway, highlighting the role of IP6K1 and its inhibition by this compound.

Quantitative Analysis of this compound Selectivity

This compound is a purine-based analog developed through structure-activity relationship (SAR) studies starting from the pan-IP6K inhibitor TNP.[1] It exhibits significant selectivity for IP6K1 over the other isoforms, IP6K2 and IP6K3. This selectivity has been quantified using biochemical and biophysical assays.

| Parameter | IP6K1 | IP6K2 | IP6K3 | Reference |

| IC50 (nM) | ~100 | ~2500 | ~5000 | [1] |

| Ki (nM) | ~50 | ~1250 | ~2500 | [1] |

| Selectivity (fold) | - | ~25-fold vs IP6K1 | ~50-fold vs IP6K1 | [1] |

| ΔTm (°C) at 11.1 µM | +5.2 | Not Reported | Not Reported | [1] |

-

IC50: The half-maximal inhibitory concentration.

-

Ki: The inhibition constant, a measure of inhibitor potency.

-

ΔTm: The change in the melting temperature of the protein upon inhibitor binding, indicating stabilization.

Structural Basis for Selectivity

While a co-crystal structure of human IP6K1 with this compound is not yet available, the basis for its selectivity can be inferred from SAR studies and homology modeling based on the crystal structure of the Entamoeba histolytica IP6K.[6] The IP6K isoforms, while catalyzing the same reaction, have differences in their amino acid sequences, particularly in regions that could influence inhibitor binding.

The development of this compound (compound 24) from its precursor, TNP, involved systematic modifications at the N2 and N6 positions of the purine scaffold.[1] These modifications likely exploit subtle differences in the ATP-binding pockets of the IP6K isoforms. The increased potency and selectivity of this compound for IP6K1 suggest that its specific chemical substitutions form more favorable interactions with the active site residues of IP6K1 compared to those of IP6K2 and IP6K3. The AlphaFold predicted structures of the human IP6K isoforms can be used to model and rationalize these interactions, although experimental validation is still required.[7]

Caption: Conceptual diagram of this compound's selective binding to the IP6K1 active site.

Experimental Protocols

The characterization of this compound and its selectivity relied on key biochemical and biophysical assays.

ADP-Glo™ Kinase Assay

This assay is a luminescent, homogeneous method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial ADP concentration.[8][9]

Detailed Methodology:

-

Kinase Reaction Setup:

-

Prepare a reaction mixture containing the kinase (IP6K1, IP6K2, or IP6K3), the substrate (IP6), ATP, and the appropriate kinase buffer.

-

Add varying concentrations of the inhibitor (this compound) to the reaction wells.

-

Initiate the reaction by adding the enzyme or ATP.

-

Incubate at room temperature for a specified time (e.g., 1 hour).[10]

-

-

ATP Depletion:

-

ADP Detection:

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

The IC50 values are determined by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to assess the engagement of a drug with its target protein in a cellular environment. The principle is that a protein becomes more resistant to thermal denaturation upon ligand binding.

Principle: Cells or cell lysates are treated with the compound of interest and then heated to a specific temperature. The amount of soluble protein remaining after heat treatment is quantified. An increase in the amount of soluble protein in the presence of the compound indicates target engagement.[12][13]

Detailed Methodology:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with different concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate for a specific period (e.g., 1-2 hours) at 37°C to allow for compound uptake and binding.[12]

-

-

Thermal Denaturation:

-

Aliquot the cell suspensions into PCR tubes or plates.

-

Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. This step creates a melt curve. For isothermal dose-response experiments, a single, optimized temperature is used.[12]

-

Cool the samples to room temperature.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by methods such as freeze-thaw cycles or the addition of a lysis buffer.[12][14]

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Quantify the amount of the target protein (IP6K1) in the soluble fraction using methods like Western blotting or AlphaScreen®.[12]

-

-

Data Analysis:

-

For a melt curve, plot the amount of soluble protein against the temperature. A shift in the curve to higher temperatures in the presence of the inhibitor indicates stabilization.

-

For an isothermal dose-response curve, plot the amount of soluble protein at a single temperature against the inhibitor concentration to determine the EC50 of target engagement.

-

Caption: Workflow for determining kinase inhibitor selectivity and target engagement.

Conclusion

This compound is a valuable tool for studying the specific roles of IP6K1 in cellular physiology and pathology. Its selectivity, as demonstrated by robust biochemical and cellular assays, provides a significant advantage over pan-IP6K inhibitors. While the precise structural basis for its isoform specificity awaits experimental determination through co-crystallography, current data strongly suggest that subtle differences in the ATP-binding pockets of the IP6K isoforms are the key determinants. Future research focusing on the structural biology of IP6K1 in complex with selective inhibitors will be instrumental in the rational design of next-generation therapeutics targeting this important kinase.

References

- 1. Synthesis and characterization of novel isoform-selective IP6K1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IP6K Structure and the Molecular Determinants of Catalytic Specificity in an Inositol Phosphate Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the roles of inositol hexakisphosphate kinase 1 (IP6K1) in mammalian cellular processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Key Role of IP6K: A Novel Target for Anticancer Treatments? [mdpi.com]

- 6. An unconventional gatekeeper mutation sensitizes inositol hexakisphosphate kinases to an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Inositol Hexakisphosphate Kinase in the Central Nervous System [mdpi.com]

- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 9. worldwide.promega.com [worldwide.promega.com]

- 10. carnabio.com [carnabio.com]

- 11. promega.com [promega.com]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2.14. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]

The Effect of IP6K-IN-1 on 5-IP7 Synthesis In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of IP6K-IN-1, a potent and selective inhibitor of Inositol Hexakisphosphate Kinase 1 (IP6K1), on the synthesis of 5-diphosphoinositol pentakisphosphate (5-IP7). This document outlines the quantitative inhibitory profile of this compound, details the experimental protocols for its assessment, and visualizes the relevant biological pathways and experimental workflows.

Introduction to IP6K1 and 5-IP7 Synthesis

Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes that catalyze the ATP-dependent phosphorylation of inositol hexakisphosphate (IP6) to generate 5-IP7.[1] 5-IP7 is a high-energy inositol pyrophosphate that acts as a crucial signaling molecule in a myriad of cellular processes, including energy metabolism, insulin signaling, cell growth, and apoptosis.[2] The three isoforms of IP6K—IP6K1, IP6K2, and IP6K3—exhibit differential tissue expression and subcellular localization, suggesting distinct physiological roles.[3] IP6K1, in particular, has emerged as a significant therapeutic target for metabolic disorders and other diseases.[2][4]

The development of selective inhibitors for IP6K isoforms is crucial for dissecting their specific functions and for therapeutic applications. This compound (also referred to as compound 24 in scientific literature) is a purine-based, isoform-selective inhibitor of IP6K1.[3] This guide focuses on its characterized effects on the in vitro synthesis of 5-IP7.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound against the three human IP6K isoforms was determined using a biochemical assay. The data demonstrates that this compound is a potent and selective inhibitor of IP6K1.

| Compound | Target Isoform | IC50 (µM) | Ki (µM) | Selectivity (Ki-based) |

| This compound | IP6K1 | 0.896[5] | 0.22 | - |

| This compound | IP6K2 | 21 | 5.4 | ~25-fold vs IP6K1 |

| This compound | IP6K3 | 44 | 11 | ~50-fold vs IP6K1 |

Table 1: In vitro inhibitory potency and selectivity of this compound against human IP6K isoforms. Data sourced from Heitmann et al. (2023) and Haven et al. (2019).[3][5]

To corroborate the biochemical findings, a biophysical thermal melt assay was performed. This assay measures the change in the melting temperature (ΔTm) of the target protein upon ligand binding, which is indicative of binding affinity.

| Compound | Concentration (µM) | ΔTm (°C) for IP6K1 |

| This compound | 11.1 | 7.9 |

Table 2: Thermal stabilization of IP6K1 by this compound. A higher ΔTm indicates stronger binding. Data sourced from Haven et al. (2019).[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide for the in vitro characterization of this compound.

In Vitro Kinase Assay for IC50 Determination (ADP-Glo™ Max Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Purified human IP6K1, IP6K2, or IP6K3 enzyme

-

This compound (or other test compounds) dissolved in DMSO

-

Inositol Hexakisphosphate (IP6)

-

Adenosine Triphosphate (ATP)

-

Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Brij-35)

-

ADP-Glo™ Max Assay Kit (Promega)

-

384-well white, flat-bottom plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the test compound to the appropriate wells. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.

-

Add the IP6K enzyme to each well (except the background control).

-

Initiate the kinase reaction by adding a mixture of IP6 and ATP to all wells. The final concentrations of substrates and enzyme should be optimized for the specific isoform being tested (e.g., for IP6K1, concentrations around the Km for ATP and IP6 are typically used).

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Max Assay. This typically involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism) with a non-linear regression model.

Biophysical Thermal Melt Assay

This assay measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Materials:

-

Purified human IP6K1 enzyme

-

This compound (or other test compounds) dissolved in DMSO

-

SYPRO Orange dye (or a similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)

-

Assay Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

-

Real-time PCR instrument capable of performing a thermal melt

Procedure:

-

Prepare a solution of the IP6K1 enzyme and SYPRO Orange dye in the assay buffer.

-

Add the test compound at a fixed concentration (e.g., 11.1 µM) or DMSO control to the enzyme-dye mixture.

-

Aliquot the mixture into a 96-well PCR plate.

-

Place the plate in a real-time PCR instrument.

-

Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

-

Monitor the fluorescence of the SYPRO Orange dye at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

Plot the fluorescence intensity as a function of temperature to generate a melting curve.

-

Determine the melting temperature (Tm), which is the midpoint of the protein unfolding transition, by fitting the curve to a Boltzmann equation.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the sample with the inhibitor.

Visualizations

The following diagrams illustrate the relevant signaling pathway and a generalized experimental workflow.

Figure 1. Signaling pathway of 5-IP7 synthesis and its inhibition by this compound.

Figure 2. Generalized experimental workflow for determining the IC50 of this compound.

Conclusion

This compound is a valuable research tool for investigating the specific roles of IP6K1 in cellular signaling. Its sub-micromolar potency and significant selectivity for IP6K1 over its other isoforms make it a superior chemical probe compared to previously available pan-IP6K inhibitors. The detailed experimental protocols provided herein offer a robust framework for the in vitro assessment of this and other IP6K inhibitors, facilitating further research into the therapeutic potential of targeting the inositol pyrophosphate pathway.

References

- 1. Insights into the roles of inositol hexakisphosphate kinase 1 (IP6K1) in mammalian cellular processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are IP6K1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Synthesis and Characterization of Novel Isoform-Selective IP6K1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for IP6K-IN-1 in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

IP6K-IN-1 is a potent and selective inhibitor of Inositol Hexakisphosphate Kinase 1 (IP6K1). IP6K1 is a key enzyme in the inositol phosphate signaling pathway, responsible for the synthesis of inositol pyrophosphates, particularly 5-diphosphoinositol pentakisphosphate (5-IP7 or IP7), from its substrate, inositol hexakisphosphate (IP6). IP7 is a crucial signaling molecule involved in a myriad of cellular processes, including cell growth, proliferation, apoptosis, migration, and metabolism. By inhibiting the catalytic activity of IP6K1, this compound effectively reduces the intracellular concentration of IP7. This targeted inhibition allows for the precise investigation of the cellular functions of IP6K1 and the signaling roles of IP7, making this compound a valuable tool for research in various fields, including oncology and metabolic diseases. A closely related and more broadly studied pan-IP6K inhibitor is TNP (N2-(m-trifluorobenzyl), N6-(p-nitrobenzyl)purine), which has been instrumental in elucidating the roles of IP6Ks.

Signaling Pathway

IP6K1 is a central node in the inositol phosphate signaling cascade. Its primary function is the ATP-dependent phosphorylation of IP6 to generate 5-IP7. This inositol pyrophosphate, IP7, acts as a signaling molecule that can modulate the function of target proteins. One of the well-characterized downstream effects of IP6K1 activity is the regulation of the PI3K/Akt signaling pathway. IP7 has been shown to inhibit the activation of Akt, a serine/threonine kinase that is a critical regulator of cell survival, proliferation, and metabolism. Inhibition of IP6K1 by this compound leads to a decrease in cellular IP7 levels. This reduction in IP7 alleviates its inhibitory effect on the Akt pathway, resulting in increased phosphorylation and activation of Akt. The activation of Akt, in turn, influences a multitude of downstream cellular processes.

Application Notes and Protocols for IP6K Inhibitors in Metabolic Disease Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes that synthesize inositol pyrophosphates, such as 5-diphosphoinositol pentakisphosphate (5-IP7), which are crucial signaling molecules in various cellular processes.[1] There are three isoforms in mammals: IP6K1, IP6K2, and IP6K3.[2][3] IP6K1, in particular, has emerged as a significant regulator of energy metabolism and a promising therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[4][5][6][7][8] Inhibition of IP6K1 has been shown to improve insulin sensitivity, increase energy expenditure, and protect against diet-induced obesity and hepatic steatosis in preclinical models.[1][3][5][9]

This document provides detailed application notes and protocols for utilizing IP6K inhibitors to study metabolic disease models. The protocols are based on established methodologies using well-characterized pan-IP6K inhibitors such as TNP (N2-(m-trifluorobenzyl), N6-(p-nitrobenzyl)purine) and the more recent and potent inhibitor, LI-2242.[3][4][5] While the user requested information on "IP6K-IN-1," this specific designation does not appear in the reviewed literature. Therefore, this document will focus on the principles and protocols applicable to potent and selective IP6K inhibitors, which can be adapted for any specific "this compound" compound a researcher might be investigating.

Mechanism of Action

IP6K1 synthesizes 5-IP7 from inositol hexakisphosphate (IP6).[1][4][7][8] The inhibition of IP6K1 leads to a decrease in intracellular 5-IP7 levels and a corresponding increase in IP6 levels.[4][8] This shift in inositol phosphate balance impacts key metabolic signaling pathways:

-

Akt Signaling: IP6K1-generated 5-IP7 normally inhibits the protein kinase Akt, a central node in the insulin signaling pathway.[4][6][7][8] By inhibiting IP6K1, Akt activity is sustained, leading to improved insulin sensitivity in metabolic tissues.[2]

-

AMPK Signaling: IP6K1 activity has been shown to inhibit AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[4][6][7][10] Inhibition of IP6K1 leads to the activation of AMPK, which in turn promotes catabolic pathways to generate ATP and enhances energy expenditure, partly through adipocyte browning.[4][6]

-

Insulin Secretion: In pancreatic β-cells, IP6K1 acts as a metabolic sensor.[11] Glucose stimulation increases the ATP/ADP ratio, which is sensed by IP6K1 to produce 5-IP7, a critical step for first-phase insulin secretion.[2][11]

Signaling Pathway Diagram

Caption: IP6K1 signaling pathway and points of inhibition.

Data Presentation: Effects of IP6K Inhibition in Metabolic Disease Models

The following tables summarize the quantitative data from studies on IP6K knockout (KO) mice and mice treated with IP6K inhibitors.

Table 1: Metabolic Parameters in IP6K1 KO and Inhibitor-Treated Mice

| Parameter | Model | Treatment/Genotype | Change | Reference |

| Body Weight | Diet-Induced Obese Mice | LI-2242 (20 mg/kg/day, i.p.) | ↓ | [5] |

| High-Fat Diet-Fed Mice | Ip6k1 KO | ↓ | [4] | |

| Aged Mice | Ip6k1 KO | ↓ | [9] | |

| Fat Mass | Diet-Induced Obese Mice | LI-2242 | ↓ | [5] |

| High-Fat Diet-Fed Mice | Ip6k1 KO | ↓ | [4] | |

| Aged Mice | Ip6k1 KO | ↓ | [9] | |

| Insulin Resistance | High-Fat Diet-Fed Mice | Ip6k1 KO | ↓ | [4] |

| Aged Mice | Ip6k1 KO | ↓ | [9] | |

| Diet-Induced Obese Mice | TNP | ↓ | [4] | |

| Hepatic Steatosis | Diet-Induced Obese Mice | LI-2242 | ↓ | [5] |

| High-Fat Diet-Fed Mice | Ip6k1 KO | ↓ | [4] | |

| Serum Insulin | High-Fat Diet-Fed Mice | Ip6k1 KO | ↓ | [4] |

| Aged Mice | Ip6k1 KO | ↓ | [9] | |

| Serum Triglycerides | Aged Mice | Ip6k1 KO | ↓ | [9] |

| Energy Expenditure | High-Fat Diet-Fed Mice | Ip6k1 KO | ↑ | [4] |

| High-Fat Diet-Fed Mice | TNP | ↑ | [4] |

Table 2: Gene and Protein Expression Changes with IP6K Inhibition

| Tissue | Target | Treatment/Genotype | Change | Reference |

| Adipose Tissue | UCP1 | Aged Ip6k1 KO Mice | ↑ (partially restored) | [9] |

| Adipose Tissue | p-Akt | Aged Ip6k1 KO Mice | ↑ | [9] |

| Adipose Tissue | p-AMPK | Aged Ip6k1 KO Mice | ↑ | [9] |

| Liver | p-Akt | Aged Ip6k1 KO Mice | ↑ | [9] |

| Liver | p-AMPK | Aged Ip6k1 KO Mice | ↑ | [9] |

Experimental Protocols

In Vitro Protocol: Assessing the Effect of IP6K Inhibitors on Insulin Signaling in Hepatocytes

This protocol describes how to assess the impact of an IP6K inhibitor on the insulin signaling pathway in a hepatocyte cell line (e.g., HepG2 or primary hepatocytes).

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

IP6K inhibitor (e.g., this compound, TNP, LI-2242) dissolved in a suitable solvent (e.g., DMSO)

-

Insulin solution (100 nM)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE and Western blot reagents

-

Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-AMPK, anti-AMPK, anti-β-actin

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours in a serum-free medium.

-

Pre-treat the cells with the IP6K inhibitor at various concentrations (e.g., 1-10 µM) or vehicle control (DMSO) for 1-2 hours.

-

-

Insulin Stimulation:

-

Stimulate the cells with 100 nM insulin for 15-30 minutes.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Calculate the ratio of phosphorylated protein to total protein (e.g., p-Akt/Akt) to assess the effect of the IP6K inhibitor on insulin signaling.

-

Experimental Workflow: In Vitro Insulin Signaling Assay

Caption: Workflow for in vitro assessment of IP6K inhibitors.

In Vivo Protocol: Evaluating the Efficacy of IP6K Inhibitors in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a study to determine the in vivo efficacy of an IP6K inhibitor in a mouse model of diet-induced obesity.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

IP6K inhibitor (e.g., this compound, LI-2242) formulated for in vivo administration (e.g., in 20% PEG400 in PBS)

-

Vehicle control

-

Equipment for intraperitoneal (i.p.) injections

-

Metabolic cages for monitoring food intake and energy expenditure

-

Glucose meter and test strips

-

Insulin solution for tolerance tests

-

Anesthesia and surgical tools for tissue collection

Procedure:

-

Induction of Obesity:

-

Feed mice an HFD for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.

-

Monitor body weight weekly.

-

-

Drug Administration:

-

Randomize the obese mice into two groups: vehicle control and IP6K inhibitor treatment.

-

Administer the IP6K inhibitor (e.g., LI-2242 at 20 mg/kg) or vehicle daily via i.p. injection for a specified duration (e.g., 4-8 weeks).[5]

-

Continue to monitor body weight and food intake regularly.

-

-

Metabolic Phenotyping:

-

Glucose Tolerance Test (GTT):

-

Fast mice for 6 hours.

-

Administer a bolus of glucose (2 g/kg) via i.p. injection.

-

Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

-

Insulin Tolerance Test (ITT):

-

Fast mice for 4 hours.

-

Administer insulin (0.75 U/kg) via i.p. injection.

-

Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.

-

-

Energy Expenditure:

-

Acclimate mice to metabolic cages.

-

Measure oxygen consumption (VO2), carbon dioxide production (VCO2), and physical activity over a 24-48 hour period.

-

-

-

Terminal Tissue Collection and Analysis:

-

At the end of the study, euthanize the mice and collect blood, liver, and various adipose tissue depots (e.g., epididymal, inguinal).

-

Measure serum parameters (insulin, triglycerides, etc.) using ELISA or colorimetric assays.

-

Analyze liver tissue for steatosis via histology (H&E staining) and lipid content measurement.

-

Analyze adipose and liver tissue for protein expression (e.g., p-Akt, p-AMPK, UCP1) by Western blotting.

-

Logical Relationship Diagram: In Vivo Study Design

Caption: Logical flow of an in vivo study on IP6K inhibitors.

IP6K inhibitors represent a promising class of therapeutic agents for the treatment of metabolic diseases. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of IP6K inhibitors, such as a potential "this compound," in relevant in vitro and in vivo models. By modulating the Akt and AMPK signaling pathways, these inhibitors offer a multifaceted approach to improving metabolic health. Careful experimental design and adherence to established protocols are essential for obtaining robust and reproducible data in this exciting area of research.

References

- 1. What are IP6K1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Insights into the roles of inositol hexakisphosphate kinase 1 (IP6K1) in mammalian cellular processes - PMC [pmc.ncbi.nlm.nih.gov]